Deamino-NADPH

Description

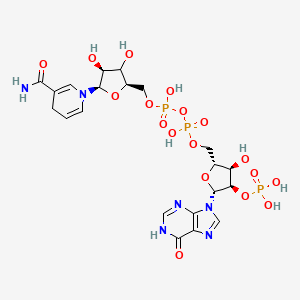

Structure

2D Structure

Properties

Molecular Formula |

C21H29N6O18P3 |

|---|---|

Molecular Weight |

746.4 g/mol |

IUPAC Name |

[[(2R,4S,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H29N6O18P3/c22-17(31)9-2-1-3-26(4-9)20-15(30)13(28)10(42-20)5-40-47(36,37)45-48(38,39)41-6-11-14(29)16(44-46(33,34)35)21(43-11)27-8-25-12-18(27)23-7-24-19(12)32/h1,3-4,7-8,10-11,13-16,20-21,28-30H,2,5-6H2,(H2,22,31)(H,36,37)(H,38,39)(H,23,24,32)(H2,33,34,35)/t10-,11-,13?,14-,15+,16-,20-,21-/m1/s1 |

InChI Key |

UNDVWKVJVYWKSE-RAKBMXRGSA-N |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)OP(=O)(O)O)O)O)O |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)OP(=O)(O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Deamino-NADPH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Deamino-NADPH (Nicotinamide Hypoxanthine Dinucleotide Phosphate, reduced form), a structural analog of the vital coenzyme NADPH. It details the molecule's chemical structure, physicochemical properties, relevant experimental protocols, and its context within key metabolic pathways.

Core Molecular Profile

This compound is a derivative of NADPH where the adenine moiety's C6 amino group is substituted with a hydroxyl group, forming hypoxanthine. This modification alters its interaction with enzymes, making it a valuable tool for studying NADPH-dependent biochemical processes. While retaining the hydride-donating capability of the nicotinamide ring, the change in the purine base can significantly affect enzyme binding affinity and kinetics. Its primary application is as a coenzyme in enzymatic reactions, including the determination of ammonia[1].

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below. The data is presented for both the free acid form and the more commonly supplied tetrasodium salt.

| Property | Value (Free Acid) | Value (Tetrasodium Salt) | Reference(s) |

| Chemical Formula | C₂₁H₂₉N₆O₁₈P₃ | C₂₁H₂₅N₆Na₄O₁₈P₃ | [2] |

| Molecular Weight | 746.41 g/mol | 834.33 g/mol | [][4] |

| Appearance | White to off-white powder | White to yellow powder | [2] |

| Storage Temperature | -20°C | -20°C | |

| Molar Extinction Coeff. | ≈ 6,220 L·mol⁻¹·cm⁻¹ (at 340 nm) | ≈ 6,220 L·mol⁻¹·cm⁻¹ (at 340 nm) |

Chemical Structure

The critical difference between NADPH and its deaminated analog lies in the purine base. The substitution of the amine group with a carbonyl (hydroxyl in the tautomeric form) on the six-membered ring of the purine alters the hydrogen bonding potential of the molecule.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a common enzymatic assay.

Protocol 1: Representative Synthesis of this compound

Part A: Deamination of NADP⁺ to Deamino-NADP⁺

-

Reaction Mixture Preparation: In a temperature-controlled vessel, dissolve NADP⁺ (sodium salt) in a 0.1 M sodium nitrite solution adjusted to pH 3.75 with acetic acid. A typical concentration would be 10-20 mg/mL.

-

Incubation: Maintain the reaction mixture at 37°C with gentle stirring for 3-4 hours. The acidic nitrite solution facilitates the diazotization of the exocyclic amine on the adenine ring, followed by hydrolysis to a hydroxyl group.

-

Monitoring: Track the reaction progress by withdrawing small aliquots and analyzing them via HPLC with a C18 column. The product, Deamino-NADP⁺, will have a different retention time than the starting material. Monitor the disappearance of the NADP⁺ peak.

-

Quenching and Purification: Once the reaction is complete, raise the pH to ~7.0 with NaOH to quench the reaction. The product can be purified using anion-exchange chromatography (e.g., DEAE-Sephadex column) with a triethylammonium bicarbonate (TEAB) gradient.

-

Lyophilization: Pool the fractions containing pure Deamino-NADP⁺ and lyophilize to obtain a stable powder.

Part B: Enzymatic Reduction to this compound

-

Enzyme System: Utilize an enzyme system with a broad substrate specificity, such as Glucose-6-Phosphate Dehydrogenase (G6PDH).

-

Reaction Buffer: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing 10 mM MgCl₂.

-

Reaction Setup: In the buffer, dissolve the lyophilized Deamino-NADP⁺ (e.g., to 5 mM), an excess of the substrate glucose-6-phosphate (e.g., 10 mM), and a catalytic amount of G6PDH (e.g., 1-2 U/mL).

-

Incubation: Incubate the mixture at 30°C. G6PDH will transfer a hydride from glucose-6-phosphate to Deamino-NADP⁺, forming this compound.

-

Monitoring: Monitor the formation of this compound by measuring the increase in absorbance at 340 nm using a spectrophotometer.

-

Purification and Storage: Once the A340 reading stabilizes, indicating reaction completion, the enzyme can be removed by ultrafiltration. The resulting this compound solution can be purified by FPLC/HPLC, lyophilized, and stored at -20°C or below.

Protocol 2: Glutathione Reductase Activity Assay

This protocol details the use of this compound in a classic enzyme assay to measure the activity of Glutathione Reductase (GR), an essential enzyme in the antioxidant system. The assay monitors the decrease in absorbance at 340 nm as this compound is consumed.

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA. Equilibrate to 25°C.

-

This compound Solution (2 mM): Prepare a 2 mM working solution by dissolving this compound tetrasodium salt in the Assay Buffer. Prepare this solution fresh daily and keep it on ice.

-

Oxidized Glutathione (GSSG) Solution (20 mM): Prepare a 20 mM stock solution by dissolving GSSG in the Assay Buffer.

-

Sample Preparation: Prepare cell lysates, tissue homogenates, or purified enzyme solutions in a suitable buffer (e.g., Assay Buffer). Dilute samples to ensure the rate of absorbance change is within the linear range of the spectrophotometer.

-

-

Assay Procedure (for a 1 mL cuvette):

-

Set a spectrophotometer to 340 nm and maintain the cuvette holder at 25°C.

-

To a 1 mL quartz cuvette, add the following in order:

-

900 µL of Assay Buffer

-

50 µL of 2 mM this compound solution

-

20-50 µL of the sample (e.g., cell lysate)

-

-

Mix by inversion and incubate for 2-3 minutes to allow for the reduction of any interfering substances.

-

Zero the spectrophotometer with this mixture.

-

Initiate the reaction by adding 50 µL of 20 mM GSSG solution.

-

Immediately mix by inversion and start recording the absorbance at 340 nm every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min × Total Volume) / (ε × Sample Volume × Path Length)

-

ε (Molar Extinction Coefficient): 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹)

-

Path Length: Typically 1 cm

-

-

Metabolic Context and Signaling Pathways

This compound functions as an analog within the broader NADPH metabolic network. Understanding the pathways that produce and consume NADPH is crucial for interpreting experimental results obtained with this analog.

NADPH Production: The Pentose Phosphate Pathway

The primary route for generating cytosolic NADPH is the oxidative phase of the Pentose Phosphate Pathway (PPP). This pathway converts glucose-6-phosphate into ribulose-5-phosphate while reducing NADP⁺ to NADPH.

References

- 1. This compound | CAS#:42934-87-2 | Chemsrc [chemsrc.com]

- 2. High Quality Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt (NADPH) Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]

- 4. Nicotinamide Hypoxanthine Dinucleotide Phosphate Reduced Tetrasodium Salt NADPH CAS 42934-87-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

discovery and history of Deamino-NADPH

A thorough investigation into the scientific literature reveals that "Deamino-NADPH" is not a recognized or studied compound. It is likely that the intended subject of inquiry is the well-established and crucial coenzyme, Nicotinamide Adenine Dinucleotide Phosphate (NADPH) . This guide will provide an in-depth technical overview of the discovery, history, and core scientific understanding of NADPH, tailored for researchers, scientists, and drug development professionals.

Introduction to NADPH

Nicotinamide adenine dinucleotide phosphate (NADPH) is the reduced form of NADP+ (Nicotinamide Adenine Dinucleotide Phosphate) and serves as a fundamental electron donor in a vast array of anabolic reactions.[1] Unlike its counterpart NADH, which is primarily involved in catabolic pathways to generate ATP, NADPH is the principal currency of reducing power for biosynthetic processes and antioxidant defense.[1][2] The key structural difference between NAD(H) and NADP(H) is an additional phosphate group on the 2' position of the ribose ring of the adenine nucleotide in NADP(H), which allows enzymes to distinguish between the two cofactors, thereby separating their respective metabolic roles.[1][3]

Discovery and History

The history of NADPH is intrinsically linked to the broader discovery of pyridine nucleotides. Initially identified as a "coenzyme" required for fermentation in the early 20th century, the molecule now known as NAD+ was the first to be characterized. It was later discovered that a phosphorylated version of this coenzyme, initially termed triphosphopyridine nucleotide (TPN), was also present in cells and participated in different metabolic pathways. This molecule was subsequently renamed Nicotinamide Adenine Dinucleotide Phosphate (NADP+), with its reduced form being NADPH. The distinct roles of NADH in catabolism and NADPH in anabolism became a central paradigm in understanding cellular metabolism.

Biosynthesis of NADPH

Cells maintain a high ratio of NADPH to NADP+, favoring reductive biosynthesis and antioxidant defense. The primary pathways for NADPH generation are:

-

The Pentose Phosphate Pathway (PPP): This is the major source of NADPH in most animal cells. The oxidative phase of the PPP, catalyzed by the enzymes Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase, generates two molecules of NADPH for each molecule of glucose-6-phosphate that is metabolized.

-

NADP+-dependent Malic Enzyme: This enzyme decarboxylates malate to pyruvate, concurrently reducing NADP+ to NADPH. It is a significant source of NADPH in the cytoplasm and mitochondria.

-

NADP+-dependent Isocitrate Dehydrogenase (IDH): Found in both the mitochondria and the cytoplasm, this enzyme converts isocitrate to α-ketoglutarate, producing NADPH. The mitochondrial isoform is a key source of NADPH for steroidogenesis and other mitochondrial processes.

-

Nicotinamide Nucleotide Transhydrogenase (NNT): Located in the inner mitochondrial membrane, this enzyme catalyzes the transfer of a hydride ion from NADH to NADP+, directly generating NADPH from the NADH pool.

Below is a diagram illustrating the major pathways of NADPH biosynthesis.

Cellular Functions of NADPH

NADPH is indispensable for a multitude of cellular processes:

-

Reductive Biosynthesis: NADPH provides the reducing equivalents for the synthesis of fatty acids, cholesterol, steroid hormones, and nucleotides.

-

Antioxidant Defense: NADPH is the primary reductant for glutathione reductase, which regenerates the antioxidant glutathione (GSH) from its oxidized form (GSSG). GSH is critical for detoxifying reactive oxygen species (ROS). NADPH also supports the thioredoxin system.

-

Phagocytic Respiratory Burst: In immune cells, the enzyme NADPH oxidase uses NADPH to produce superoxide radicals, which are essential for killing pathogens.

-

Cytochrome P450 Monooxygenases: These enzymes, crucial for the metabolism of drugs, steroids, and other xenobiotics, utilize NADPH as an electron donor.

-

Nitric Oxide Synthesis: Nitric oxide synthases (NOS) use NADPH to produce nitric oxide, a key signaling molecule.

Enzymes Utilizing NADPH

A vast number of enzymes specifically use NADPH as a cofactor. These enzymes are involved in the diverse cellular functions mentioned above. The table below summarizes some of the key NADPH-dependent enzymes and their kinetic parameters.

| Enzyme Family | Representative Enzyme | Substrate(s) | Product(s) | Km (NADPH) (µM) | Vmax (units/mg) | Cellular Location |

| Dehydrogenases | Glucose-6-Phosphate Dehydrogenase | Glucose-6-Phosphate, NADP+ | 6-Phosphoglucono-δ-lactone, NADPH | 2-10 | Variable | Cytoplasm |

| Glutamate Dehydrogenase (NADP+) | Glutamate, NADP+ | α-Ketoglutarate, NADPH, NH4+ | 10-50 | Variable | Mitochondria | |

| Reductases | Glutathione Reductase | GSSG, NADPH | 2 GSH, NADP+ | 5-20 | Variable | Cytoplasm, Mitochondria |

| Thioredoxin Reductase | Thioredoxin-S2, NADPH | Thioredoxin-(SH)2, NADP+ | 1-10 | Variable | Cytoplasm, Mitochondria | |

| Dihydrofolate Reductase | Dihydrofolate, NADPH | Tetrahydrofolate, NADP+ | 1-5 | Variable | Cytoplasm | |

| Oxidases | NADPH Oxidase | O2, NADPH | O2•−, NADP+, H+ | 10-40 | Variable | Plasma Membrane |

| Synthases | Fatty Acid Synthase | Acetyl-CoA, Malonyl-CoA, NADPH | Fatty Acids, NADP+ | 1-10 | Variable | Cytoplasm |

| Nitric Oxide Synthase | Arginine, O2, NADPH | Citrulline, NO, NADP+ | 1-5 | Variable | Cytoplasm, Membranes | |

| Monooxygenases | Cytochrome P450 Reductase | Cytochrome P450, NADPH | Reduced Cytochrome P450, NADP+ | 1-10 | Variable | Endoplasmic Reticulum |

Note: Km and Vmax values are approximate and can vary significantly depending on the specific enzyme isoform, species, and experimental conditions.

Experimental Protocols for NADPH Detection and Quantification

Accurate measurement of NADPH levels and the NADPH/NADP+ ratio is crucial for studying cellular metabolism and redox state. Several methods are commonly employed:

Spectrophotometric/Fluorometric Enzyme Cycling Assays

This is a highly sensitive and widely used method for quantifying NADP+ and NADPH.

Principle: The assay involves a cyclic reaction where a specific enzyme repeatedly oxidizes and reduces NADPH, leading to the accumulation of a colored or fluorescent product. The rate of product formation is proportional to the concentration of NADP(H) in the sample.

Protocol Outline:

-

Sample Preparation:

-

Lyse cells or homogenize tissue in extraction buffer.

-

To measure NADPH specifically, the oxidized form (NADP+) is selectively destroyed by heating the sample in an alkaline solution.

-

To measure total NADP(H), the sample is processed without the selective destruction step.

-

-

Assay Reaction:

-

Add the sample extract to a reaction mixture containing:

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PD)

-

A chromogenic or fluorogenic electron acceptor (e.g., MTT or resazurin)

-

Diaphorase (for some colorimetric assays)

-

-

-

Detection:

-

Incubate the reaction at a controlled temperature.

-

Measure the absorbance or fluorescence at regular intervals using a plate reader.

-

-

Quantification:

-

Generate a standard curve using known concentrations of NADPH.

-

Calculate the concentration of NADPH in the sample by comparing its reaction rate to the standard curve.

-

The workflow for a typical enzyme cycling assay is depicted below.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high specificity and the ability to measure multiple metabolites simultaneously.

Principle: Cellular extracts are separated by liquid chromatography, and the masses of the eluting compounds are determined by mass spectrometry. NADP+ and NADPH can be distinguished by their different masses.

Protocol Outline:

-

Sample Preparation:

-

Rapidly quench metabolism and extract metabolites using a cold solvent (e.g., methanol/acetonitrile/water mixture).

-

-

LC Separation:

-

Inject the extract onto an appropriate LC column (e.g., HILIC or reversed-phase).

-

Separate NADP+ and NADPH using a suitable mobile phase gradient.

-

-

MS Detection:

-

Ionize the eluting compounds (e.g., using electrospray ionization).

-

Detect and quantify NADP+ and NADPH based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

-

-

Quantification:

-

Use stable isotope-labeled internal standards for accurate quantification.

-

NADPH in Drug Development

The central role of NADPH in cellular metabolism and redox balance makes the enzymes involved in its synthesis and utilization attractive targets for drug development.

-

Cancer Therapy: Many cancer cells exhibit increased reliance on NADPH for rapid proliferation and to counteract high levels of oxidative stress. Inhibiting key NADPH-producing enzymes, such as G6PD or IDH1/2, is a promising strategy to selectively kill cancer cells.

-

Infectious Diseases: The growth and survival of various pathogens, including parasites like Trypanosoma cruzi, depend on their ability to generate NADPH. Targeting NADPH biosynthetic pathways in these organisms offers a potential therapeutic avenue.

-

Metabolic Disorders: Dysregulation of NADPH metabolism is implicated in various metabolic diseases. Modulating NADPH levels could be beneficial in conditions such as diabetes and cardiovascular disease.

Conclusion

NADPH is a vital coenzyme with a distinct and indispensable role in anabolic metabolism and cellular protection. Its discovery and the elucidation of its functions have been fundamental to our understanding of biochemistry. The intricate network of enzymes that produce and consume NADPH highlights its central position in maintaining cellular homeostasis. As our knowledge of NADPH metabolism continues to expand, it presents exciting opportunities for the development of novel therapeutic strategies for a wide range of diseases.

References

The Enigmatic Second Messenger: A Technical Guide to the Natural Occurrence of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) in Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and cellular function of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a potent intracellular calcium-mobilizing second messenger. It is important to clarify from the outset a matter of nomenclature. The term "Deamino-NADPH" is not the standard scientific term. The correct nomenclature for the oxidized form is Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), which differs from NADP by the substitution of the nicotinamide group with a nicotinic acid moiety.[1] Its reduced form is NAADPH. The vast majority of scientific literature and research has focused on the biological significance of NAADP as a signaling molecule. Information regarding the natural occurrence and specific functions of its reduced counterpart, NAADPH, is currently limited, though it is implicated as a substrate in a redox cycle for NAADP synthesis.[2] This guide will, therefore, focus on the well-documented biology of NAADP.

NAADP is recognized as the most potent of the calcium-mobilizing second messengers, acting at nanomolar concentrations to release Ca2+ from acidic intracellular stores, such as lysosomes.[1][3] This distinct mechanism of action sets it apart from other calcium-mobilizing messengers like inositol trisphosphate (IP3) and cyclic ADP-ribose (cADPR), which primarily target the endoplasmic reticulum.[4] Understanding the intricacies of NAADP signaling is crucial for researchers in various fields, as it plays a significant role in a wide array of cellular processes and has emerged as a potential target for drug development.

Quantitative Data on Cellular NAADP Concentrations

The intracellular concentration of NAADP is tightly regulated and can vary depending on the cell type and stimulation conditions. Its potent nature means that even small fluctuations in its concentration can have significant physiological effects. Below is a summary of reported NAADP concentrations in different biological systems.

| Cell Type/Tissue | Condition | NAADP Concentration | Quantification Method | Reference(s) |

| Human Red Blood Cells | Basal | 1.1 ± 0.2 pmol/10^8 cells | Radioreceptor Assay | |

| Rat Hepatocytes | Basal | 1.9 ± 0.3 pmol/mg protein | Radioreceptor Assay | |

| Escherichia coli | Basal | 2.4 ± 0.4 pmol/mg protein | Radioreceptor Assay | |

| Jurkat T-lymphocytes | Basal | ~10-100 nM (effective Ca2+ mobilizing range) | Microinjection | |

| Sea Urchin Eggs | Basal | Low nanomolar range | Radioreceptor Assay | |

| Pancreatic Acinar Cells | Stimulated | Transient increase | Calcium Imaging |

Biosynthesis and Signaling Pathways

The synthesis and signaling of NAADP involve a complex interplay of enzymes and receptors, leading to the precise control of intracellular calcium levels.

NAADP Biosynthesis

NAADP can be synthesized through multiple pathways. The most well-established is the base-exchange reaction catalyzed by members of the ADP-ribosyl cyclase family, such as CD38 and SARM1. This reaction involves the exchange of the nicotinamide group of NADP+ with nicotinic acid, a reaction that is favored at an acidic pH, suggesting it may occur within acidic organelles like lysosomes. More recently, a novel redox-dependent pathway has been described where NAADP is generated from its reduced precursor, NAADPH, by the action of dual NADPH oxidases (DUOX) enzymes, such as DUOX1 and DUOX2.

NAADP-Mediated Calcium Signaling

NAADP initiates calcium signals by binding to and activating two-pore channels (TPCs) located on the membranes of acidic organelles like lysosomes and endosomes. This initial release of Ca2+ from acidic stores acts as a trigger, which can then be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum through IP3 receptors and ryanodine receptors, leading to a global cytosolic Ca2+ signal.

Experimental Protocols

Accurate quantification of NAADP is challenging due to its low intracellular concentrations and potential for degradation during sample preparation. The following are established methods for its detection.

Protocol 1: Quantification of NAADP by Radioreceptor Binding Assay

This method is a competitive binding assay that utilizes the high affinity of NAADP for its receptor, typically prepared from sea urchin egg homogenates.

Materials:

-

Cells or tissue of interest

-

Perchloric acid (HClO4)

-

Potassium carbonate (K2CO3)

-

Sea urchin egg homogenate (as receptor source)

-

[32P]NAADP (radioligand)

-

Unlabeled NAADP standards

-

Binding buffer (e.g., intracellular medium)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Sample Extraction:

-

Rapidly quench cellular metabolism and lyse cells with ice-cold perchloric acid.

-

Incubate on ice and then neutralize the extract with potassium carbonate.

-

Centrifuge to remove the precipitate and collect the supernatant containing NAADP.

-

-

Binding Assay:

-

Set up a series of tubes for the standard curve with known concentrations of unlabeled NAADP.

-

Add the prepared cell/tissue extracts to separate tubes.

-

Add the sea urchin egg homogenate to all tubes and incubate to allow unlabeled NAADP to bind to the receptors.

-

Add a fixed concentration of [32P]NAADP to all tubes and incubate to allow the radioligand to bind to the remaining free receptors.

-

-

Filtration and Quantification:

-

Rapidly separate bound from free [32P]NAADP by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a standard curve by plotting the percentage of [32P]NAADP binding against the concentration of unlabeled NAADP.

-

Determine the concentration of NAADP in the samples by comparing their inhibition of [32P]NAADP binding to the standard curve.

-

Protocol 2: Quantification of NAADP by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly specific and sensitive method for the absolute quantification of NAADP, avoiding the use of radioactive materials.

Materials:

-

Cells or tissue of interest

-

LC-MS/MS system (e.g., triple quadrupole)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

NAADP analytical standard

-

Internal standard (e.g., 13C-labeled NAADP)

Procedure:

-

Sample Preparation:

-

Wash cells with ice-cold PBS.

-

Immediately add pre-chilled extraction solvent containing an internal standard to quench metabolism and extract metabolites.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Evaporate the solvent and reconstitute the sample in a suitable buffer for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the reconstituted sample onto a HILIC column for chromatographic separation.

-

Use a gradient elution with a mobile phase suitable for separating polar analytes like NAADP.

-

Perform detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both NAADP and the internal standard.

-

-

Data Analysis:

-

Quantify the amount of NAADP in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of NAADP.

-

Role in Drug Development

The unique role of NAADP in mobilizing calcium from acidic stores and its involvement in a variety of physiological and pathophysiological processes make the NAADP signaling pathway an attractive target for drug development. Modulators of NAADP synthesis (e.g., inhibitors of CD38 or DUOX enzymes) or its receptors (TPCs) could have therapeutic potential in diseases where calcium signaling is dysregulated, such as certain cancers, neurodegenerative disorders, and cardiovascular diseases. The development of specific agonists and antagonists of the NAADP pathway is an active area of research.

Conclusion

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is a fundamentally important second messenger that orchestrates intracellular calcium signaling through a distinct mechanism involving acidic organelles. While the term "this compound" is not standard, it highlights the close structural relationship of NAADP to the well-known redox cofactor NADP. The study of NAADP has unveiled novel paradigms in cellular communication, and continued research into its biosynthesis, regulation, and downstream effects holds great promise for understanding complex cellular processes and for the development of novel therapeutic strategies. The role of its reduced form, NAADPH, remains a nascent area of investigation that may reveal further layers of complexity in cellular redox and calcium signaling.

References

Deamino-NADPH in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) is a fundamental coenzyme in cellular metabolism, primarily serving as a crucial electron donor in a vast array of biosynthetic pathways and antioxidant defense mechanisms. Its structural analog, Deamino-NADPH (nicotinamide hypoxanthine dinucleotide phosphate), in which the adenine amine group is replaced by a hydroxyl group, represents a valuable tool for elucidating enzyme mechanisms and exploring potential therapeutic interventions. While the body of research on this compound is more specialized compared to its canonical counterpart, studies involving this analog provide unique insights into enzyme-cofactor interactions and specificity.

This technical guide provides a comprehensive overview of enzymatic reactions involving this compound, with comparative data for NADPH to offer a broader context. It is designed to be a resource for researchers in biochemistry, drug discovery, and related fields, offering quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Functions and Enzymatic Landscape

This compound, like NADPH, participates as a hydride donor in reduction reactions catalyzed by various oxidoreductases. The substitution of the exocyclic amine on the purine ring with a hydroxyl group can influence the binding affinity and catalytic efficiency of enzymes, making it a useful probe for studying the structural and electronic requirements of the cofactor binding site.

Enzymes that have been shown to utilize or be studied with this compound include:

-

DT-Diaphorase (NAD(P)H:quinone oxidoreductase): This enzyme catalyzes the two-electron reduction of quinones and is involved in detoxification and protection against oxidative stress. It has been shown to be reduced by this compound.[1][2]

-

Pyridine Nucleotide Transhydrogenase: Found in the inner mitochondrial membrane of eukaryotes and the cytoplasmic membrane of bacteria, this enzyme catalyzes the transfer of a hydride ion between NAD(H) and NADP(H). Studies with the E. coli enzyme have utilized this compound as an alternate substrate.[3]

-

Mitochondrial NAD(P)H Dehydrogenases: In plant mitochondria, different NAD(P)H dehydrogenases are present on the inner membrane. Complex I has been shown to oxidize this compound, although with a significantly higher Michaelis constant (Km) compared to NADPH, indicating lower affinity. In contrast, a second rotenone-insensitive NAD(P)H dehydrogenase does not utilize this compound.[4]

-

3''-deamino-3''-oxonicotianamine reductase: This enzyme is involved in the biosynthesis of nicotianamine, a metal chelator in plants, highlighting that enzymes acting on deaminated nicotinamide-containing substrates exist in nature.[5]

Quantitative Data: Enzyme Kinetics with this compound

The available quantitative data for enzymatic reactions involving this compound is limited but provides valuable insights into its function as a cofactor analog. The following table summarizes the key kinetic parameters found in the literature, with comparative data for NADPH where available.

| Enzyme | Organism/Tissue | Substrate(s) | Kinetic Parameter | Value | Reference |

| DT-Diaphorase | Not Specified | This compound | Rate of Reduction | 8.3 x 10⁸ M⁻¹ min⁻¹ | |

| NADPH | Rate of Reduction | 1.3 x 10⁹ M⁻¹ min⁻¹ | |||

| Mitochondrial Complex I | Potato Tuber | This compound | Kₘ | > 1 mM | |

| Glyceraldehyde 3-Phosphate Dehydrogenase (GPDH) | Rabbit Muscle | Deamino-NAD | Kₘ | 2300 µM | |

| Deamino-NAD | Kₐ | 112 µM |

Note: The data for GPDH pertains to Deamino-NAD⁺, a related analog, and is included to provide a broader context on how deamination of the adenine moiety can affect enzyme kinetics.

Experimental Protocols

Detailed experimental protocols for enzymatic assays are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for studying enzymes that utilize this compound, based on established principles for NADPH-dependent enzymes.

Protocol 1: Spectrophotometric Assay for this compound-Dependent Reductase Activity

This protocol is a generalized method for continuously monitoring the activity of a reductase that uses this compound as a cofactor by observing the decrease in absorbance at 340 nm.

Principle: this compound, similar to NADPH, has a characteristic absorbance maximum at 340 nm in its reduced form. The oxidized form, Deamino-NADP⁺, does not absorb at this wavelength. Therefore, the rate of an enzymatic reaction that consumes this compound can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified enzyme of interest

-

This compound solution (concentration to be determined based on the experiment, typically in the micromolar range)

-

Substrate for the reductase enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with appropriate salts and cofactors)

-

UV-Vis spectrophotometer with temperature control

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0) to ensure stability. Determine the precise concentration spectrophotometrically using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) as a close approximation, or determine it empirically if a pure standard is available.

-

Prepare a stock solution of the enzyme's substrate in an appropriate solvent.

-

Prepare the reaction buffer and equilibrate to the desired assay temperature (e.g., 25°C or 37°C).

-

-

Assay Setup:

-

In a cuvette, combine the reaction buffer, the substrate (at a saturating concentration if determining the Kₘ for this compound), and any other necessary cofactors.

-

Add the this compound solution to the cuvette to the desired final concentration.

-

Mix the contents of the cuvette gently by inverting.

-

-

Initiate the Reaction:

-

Place the cuvette in the spectrophotometer and record a baseline absorbance at 340 nm.

-

Initiate the reaction by adding a small, known amount of the purified enzyme to the cuvette.

-

Immediately start recording the absorbance at 340 nm over time (e.g., for 3-5 minutes).

-

-

Data Analysis:

-

Determine the initial linear rate of the reaction (ΔA₃₄₀/min) from the steepest part of the absorbance versus time curve.

-

Convert the rate of absorbance change to the rate of this compound consumption using the Beer-Lambert law:

-

Rate (µM/min) = (ΔA₃₄₀/min) / ε * path length (cm) * 10⁶

-

Where ε is the molar extinction coefficient for this compound (use 6220 M⁻¹cm⁻¹ as an approximation).

-

-

To determine kinetic parameters (Kₘ and Vₘₐₓ), repeat the assay at various concentrations of this compound while keeping the substrate concentration constant and saturating. Plot the initial rates against the this compound concentration and fit the data to the Michaelis-Menten equation.

-

Protocol 2: Endpoint Assay for Deamino-NADP⁺/Deamino-NADPH Quantification

This protocol describes a general approach for measuring the total concentration of Deamino-NADP⁺ and this compound in a sample, which can be adapted from commercially available NADP/NADPH assay kits.

Principle: This assay is based on an enzymatic cycling reaction. A specific enzyme reduces Deamino-NADP⁺ to this compound. This newly formed this compound, along with the this compound already present in the sample, then reduces a probe (either colorimetric or fluorometric), leading to a detectable signal that is proportional to the total amount of Deamino-NADP(H) in the sample. To measure this compound specifically, Deamino-NADP⁺ in the sample is first selectively degraded.

Materials:

-

Sample containing Deamino-NADP⁺/Deamino-NADPH

-

Extraction buffers (one for total Deamino-NADP(H) and one for selective degradation of Deamino-NADP⁺)

-

Enzyme cycling mix (containing a Deamino-NADP⁺-reducing enzyme and a probe-reducing enzyme)

-

Probe (colorimetric or fluorometric)

-

Deamino-NADP⁺ or this compound standard solutions

-

Plate reader (spectrophotometer or fluorometer)

-

96-well plates

Procedure:

-

Sample Preparation:

-

Extract Deamino-NADP(H) from cells or tissues using an appropriate extraction buffer.

-

For total Deamino-NADP⁺/Deamino-NADPH measurement, use a neutral extraction buffer.

-

For specific measurement of this compound, use an alkaline extraction buffer to degrade Deamino-NADP⁺.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of a Deamino-NADP⁺ or this compound standard in the same buffer as the samples.

-

-

Assay Reaction:

-

Add the prepared samples and standards to the wells of a 96-well plate.

-

Prepare the reaction mixture containing the enzyme cycling mix and the probe according to the manufacturer's instructions (if using a kit) or a published protocol.

-

Add the reaction mixture to each well to start the enzymatic cycling reaction.

-

-

Signal Detection:

-

Incubate the plate at the recommended temperature for a specific period.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading (from a blank well) from all sample and standard readings.

-

Plot the signal from the standards against their concentrations to generate a standard curve.

-

Determine the concentration of Deamino-NADP(H) in the samples by interpolating their signal on the standard curve.

-

The concentration of Deamino-NADP⁺ can be calculated by subtracting the concentration of this compound from the total Deamino-NADP(H) concentration.

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly regulated by this compound have not been extensively characterized, its role can be inferred from the pathways involving its parent molecule, NADPH. NADPH is a central node in cellular redox signaling and metabolism.

Diagram 1: The Pentose Phosphate Pathway and its Connection to Reductive Biosynthesis and Antioxidant Defense

The pentose phosphate pathway (PPP) is a major source of NADPH. This diagram illustrates the flow from glucose-6-phosphate through the PPP to generate NADPH, which is then utilized in key cellular processes.

Caption: Overview of this compound production and utilization.

Diagram 2: Experimental Workflow for Characterizing a this compound-Dependent Enzyme

This diagram outlines a logical workflow for the kinetic characterization of a novel or known enzyme with respect to its activity with this compound.

Caption: Workflow for kinetic analysis of a this compound enzyme.

Conclusion

This compound serves as a valuable molecular probe for investigating the intricacies of enzyme-cofactor interactions. While the volume of research dedicated specifically to this analog is less extensive than that for NADPH, the existing data clearly demonstrate its ability to function as a substrate for several important oxidoreductases. The subtle structural modification in this compound can significantly impact its binding affinity and the catalytic efficiency of enzymes, providing researchers with a tool to dissect the specific contributions of the adenine amine group to cofactor recognition and catalysis.

The experimental protocols and workflows presented in this guide offer a starting point for researchers interested in exploring the role of this compound in their systems of interest. By adapting established methods for NADPH and carefully considering the unique properties of this analog, new insights into enzyme mechanisms and cellular metabolism can be uncovered. Further research into the enzymatic landscape of this compound will undoubtedly contribute to our fundamental understanding of biological redox reactions and may open new avenues for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. DT-diaphorase. Redox potential, steady-state, and rapid reaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the pyridine nucleotide transhydrogenase of Escherichia coli - UBC Library Open Collections [open.library.ubc.ca]

- 4. researchgate.net [researchgate.net]

- 5. Category:NADPH-dependent enzymes - Wikipedia [en.wikipedia.org]

Deamino-NADPH: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the physical, chemical, and biological properties of Nicotinamide Hypoxanthine Dinucleotide Phosphate (Deamino-NADPH), a crucial analog of NADPH, for professionals in research, drug discovery, and diagnostics.

Introduction

This compound, systematically known as nicotinamide hypoxanthine dinucleotide phosphate, is a structural and functional analog of NADPH (Nicotinamide Adenine Dinucleotide Phosphate). As a 2'-phosphorylated coenzyme, it plays a significant role in various biochemical assays, most notably in the determination of ammonia concentrations in biological samples. This guide provides a detailed overview of its core physical and chemical properties, its role in enzymatic reactions, and established experimental protocols for its use.

Physical and Chemical Properties

This compound shares a similar core structure with NADPH but lacks the amino group on the adenine ring, which is replaced by a hydroxyl group, forming a hypoxanthine base instead. This structural modification can influence its chemical and physical characteristics.

General Properties

| Property | Value | Source |

| CAS Number | 42934-87-2 | [1] |

| Molecular Formula | C₂₁H₂₅N₆Na₄O₁₈P₃ | - |

| Appearance | White to off-white powder | [1] |

| Storage Temperature | -20°C | [2] |

Spectral Properties

The spectral properties of this compound are critical for its quantification and use in spectrophotometric and fluorometric assays. While specific data for this compound is not abundantly available, the spectral characteristics are largely governed by the nicotinamide moiety, which it shares with NADPH.

| Property | Value | Notes | Source |

| Molar Extinction Coefficient (ε) | ~6.22 x 10³ L·mol⁻¹·cm⁻¹ at 340 nm | This value is widely accepted for NADPH and is commonly used for this compound in assays.[3][4] | |

| Absorption Maxima (λmax) | ~340 nm (reduced form) | The oxidized form lacks the absorbance peak at 340 nm. | |

| Fluorescence Excitation (λex) | ~340-360 nm | The fluorescence is characteristic of the reduced nicotinamide ring. | |

| Fluorescence Emission (λem) | ~460 nm |

Stability

The stability of this compound, much like NADPH, is highly dependent on pH and temperature. Understanding its stability profile is crucial for accurate and reproducible experimental results.

-

pH Stability : this compound is more stable in alkaline solutions (pH 8-9) and tends to degrade in acidic conditions. The rate of degradation increases significantly in the presence of phosphate and acetate buffers.

-

Temperature Stability : For long-term storage, it is recommended to keep this compound solutions at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. Stock solutions, when prepared in an appropriate alkaline buffer, can be stable for several weeks at -20°C.

Redox Potential

Biological Role and Enzymatic Activity

This compound serves as a cofactor for various enzymes, although it is often used as a substitute for NADPH in specific assays where its properties offer an advantage.

Glutamate Dehydrogenase and Ammonia Determination

The most prominent application of this compound is in the enzymatic determination of ammonia, a critical diagnostic marker for certain liver diseases. This assay utilizes the enzyme L-glutamate dehydrogenase (GDH), which catalyzes the reversible reductive amination of α-ketoglutarate to L-glutamate.

Reaction:

α-ketoglutarate + NH₃ + this compound ⇌ L-glutamate + Deamino-NADP⁺ + H₂O

In this reaction, the consumption of this compound is directly proportional to the amount of ammonia present in the sample. The reaction is monitored by measuring the decrease in absorbance at 340 nm.

Generalized Workflow for Ammonia Assay using this compound

Caption: Workflow for ammonia determination using this compound and GDH.

Enzyme Kinetics

The kinetic parameters of enzymes with this compound can differ from those with NADPH. While specific Km and Vmax values for this compound with many enzymes are not extensively documented, studies on glutamate dehydrogenase provide some insights. The affinity of GDH for ammonia can be influenced by pH and the concentration of allosteric effectors like ADP. For instance, a decrease in pH leads to a substantial increase in the Km for ammonia for human glutamate dehydrogenase isoenzymes, which would affect the overall reaction rate.

Kinetic Parameters of Glutamate Dehydrogenase (General)

| Coenzyme | Substrate | Km | Source |

| NAD(P)H | α-Ketoglutarate | Varies with pH and other substrates | |

| NAD(P)⁺ | L-Glutamate | Varies with pH and other substrates | |

| - | Ammonia | 12.8 - 62.2 mM (pH dependent) |

Note: Specific kinetic data for this compound with GDH is limited. The values presented are for the natural coenzymes and substrates.

Experimental Protocols

Preparation and Storage of this compound Solutions

Materials:

-

This compound, tetrasodium salt (powder)

-

Alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0)

-

Microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of this compound powder.

-

Dissolve the powder in the alkaline buffer to the desired stock concentration (e.g., 10 mM).

-

Gently vortex to ensure complete dissolution.

-

Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use (weeks) or at -80°C for long-term storage (months).

General Protocol for Enzymatic Ammonia Assay

This protocol provides a general framework for the determination of ammonia using this compound and glutamate dehydrogenase.

Materials:

-

This compound solution (prepared as above)

-

α-Ketoglutarate solution

-

L-Glutamate Dehydrogenase (GDH)

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH ~7.3-7.8)

-

Ammonia standards

-

Sample (e.g., deproteinized plasma)

-

Spectrophotometer and cuvettes (or microplate reader)

Procedure:

-

Prepare Reagent Mixture: In a suitable container, prepare a reagent mixture containing the reaction buffer, α-ketoglutarate, and this compound at their final desired concentrations.

-

Sample and Standard Preparation: Prepare a series of ammonia standards of known concentrations. Prepare the unknown samples, ensuring they are appropriately diluted and deproteinized if necessary.

-

Reaction Initiation:

-

To a cuvette or microplate well, add the reagent mixture.

-

Add the sample or ammonia standard.

-

Initiate the reaction by adding the L-glutamate dehydrogenase solution.

-

-

Measurement: Immediately place the cuvette in the spectrophotometer (or the plate in the reader) and monitor the decrease in absorbance at 340 nm over a set period.

-

Calculation: Determine the rate of change in absorbance (ΔA/min) for both the standards and the samples. Create a standard curve by plotting the ΔA/min of the standards against their known concentrations. Use the standard curve to determine the ammonia concentration in the unknown samples.

Experimental Workflow for Ammonia Assay

Caption: Step-by-step workflow for an enzymatic ammonia assay.

Role in Signaling Pathways

While NADPH is a key player in cellular signaling, primarily through its role as a substrate for NADPH oxidases (NOX) to produce reactive oxygen species (ROS), the specific involvement of this compound in these pathways is not well-established. ROS generated by NOX enzymes act as second messengers in a variety of signaling cascades that regulate processes such as cell growth, differentiation, and apoptosis. Given its structural similarity, it is plausible that this compound could substitute for NADPH in some of these reactions, but further research is needed to confirm this and to understand any potential differences in efficiency or regulation.

Simplified NADPH Oxidase Signaling Pathway

Caption: Generalized NADPH oxidase signaling cascade.

Synthesis and Purification

The synthesis of this compound is not as commonly performed in standard laboratories as its direct purchase from commercial suppliers. However, enzymatic and chemical synthesis routes are possible. Purification of this compound from reaction mixtures or commercial preparations can be achieved using chromatographic techniques.

-

Synthesis : Enzymatic synthesis can be performed using NAD(P)⁺-dependent enzymes and appropriate substrates. For instance, a method for the preparation of (4R)-deuterated-reduced NADPH has been described using an NADP⁺-dependent alcohol dehydrogenase.

-

Purification : High-performance liquid chromatography (HPLC) is a powerful tool for the purification of this compound. Anion-exchange and reverse-phase chromatography are commonly employed methods. A typical HPLC method for the separation of NAD(P) and NAD(P)H involves an ODS (octadecylsilyl) column with a phosphate/citrate buffer at a controlled pH and temperature.

Conclusion

This compound is a valuable tool for researchers, particularly in the field of clinical diagnostics for ammonia determination. Its physical and chemical properties are closely related to those of NADPH, allowing for its use in similar spectrophotometric and fluorometric assays. However, the subtle structural difference can lead to variations in enzyme kinetics and stability, which must be considered for accurate and reproducible results. Further research is needed to fully elucidate its potential roles in cellular signaling and to develop more detailed protocols for its synthesis and application in a wider range of enzymatic assays. This guide provides a foundational understanding of this compound to aid researchers in its effective utilization.

References

- 1. Nicotinamide Hypoxanthine Dinucleotide Phosphate Reduced Tetrasodium Salt NADPH CAS 42934-87-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. researchgate.net [researchgate.net]

- 3. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Deamino-NADPH molecular weight and absorption spectrum

An In-depth Technical Guide to Deamino-NADPH: Molecular Weight and Absorption Spectrum

This technical guide provides an in-depth overview of the essential physicochemical properties of Nicotinamide Hypoxanthine Dinucleotide Phosphate (this compound), a crucial coenzyme analog for researchers, scientists, and drug development professionals. This document details its molecular weight, absorption spectrum characteristics, and a standardized protocol for its spectrophotometric analysis.

Core Physicochemical Data

This compound is a 2'-phosphorylated coenzyme analog of NADPH.[1] The quantitative data for this molecule are summarized below.

| Parameter | Value | Units |

| Synonyms | Nicotinamide hypoxanthine dinucleotide phosphate, reduced tetrasodium salt | - |

| Molecular Formula | C₂₁H₂₅N₆NaO₁₅P₂ (for sodium salt) | - |

| Molecular Weight | 834.33 | g/mol |

| Primary Absorbance Peak (Adenine Moiety) | ~260 | nm |

| Secondary Absorbance Peak (Reduced Nicotinamide) | ~340 | nm |

| Molar Extinction Coefficient (at 340 nm) | 6.22 x 10³ or 6.3 x 10³ | L·mol⁻¹·cm⁻¹ |

Note: The spectral properties of this compound are considered analogous to NADPH. The reduced forms (NADPH/Deamino-NADPH) absorb light at 340 nm, while the oxidized forms (NADP+/Deamino-NADP+) do not exhibit this absorbance peak.[2][3] The molar extinction coefficient for NADPH at 340 nm is frequently cited as 6.22 L/mmol/cm (or 6,220 L/mol/cm).[4][5] Another investigation suggests a value of 6.3 x 10³ L·mol⁻¹·cm⁻¹ at 340 nm.

Absorption Spectrum Analysis

The absorption spectrum of this compound is characterized by two primary peaks. One peak, located at approximately 260 nm, is attributed to the adenine moiety, which is present in both the oxidized (Deamino-NADP+) and reduced forms. The second, and most functionally significant peak, occurs at 340 nm. This peak is exclusive to the reduced form (this compound) and is a direct result of the reduced nicotinamide ring. The absence of this 340 nm peak in the oxidized form, Deamino-NADP+, is the fundamental principle behind its widespread use in enzymatic assays that monitor dehydrogenase activity. The conversion of this compound to Deamino-NADP+ can be directly monitored by measuring the decrease in absorbance at this wavelength.

References

Deamino-NADPH: A Technical Guide for Biochemical Applications

An In-depth Introduction to a Niche Coenzyme Analog

For researchers, scientists, and professionals in drug development, a comprehensive understanding of coenzymes and their analogs is fundamental. While Nicotinamide Adenine Dinucleotide Phosphate (NADPH) is a well-characterized and ubiquitous coenzyme, its analog, Deamino-NADPH, presents a more specialized tool in the biochemist's arsenal. This guide provides a detailed overview of this compound, focusing on its core properties, primary applications, and the methodologies for its use, while also drawing comparisons to its parent compound, NADPH.

Core Concepts: Structure and Biochemical Properties

This compound, also known as Nicotinamide hypoxanthine dinucleotide phosphate (reduced form), is a structural analog of NADPH.[1] The primary structural difference lies in the substitution of the adenine base with a hypoxanthine base. This seemingly minor alteration can influence the molecule's stability and its interaction with specific enzymes. Like its parent compound, it is a 2'-phosphorylated coenzyme.[2][3]

A crucial aspect of working with any chromogenic substrate or coenzyme is its quantitative characterization. The table below summarizes the known physical and chemical properties of this compound in comparison to the well-established values for NADPH. It is important to note that while some data for this compound is available, key parameters such as its molar extinction coefficient are not widely reported in the scientific literature, which is a significant gap for its quantitative applications.

| Property | This compound | NADPH |

| Molecular Weight | 746.41 g/mol [4] | 745.4 g/mol |

| CAS Number | 42934-87-2[1] | 53-59-8 |

| Molar Extinction Coefficient (at 340 nm) | Not readily available in cited literature. | Approximately 6.22 x 10³ L·mol⁻¹·cm⁻¹ |

| Stability | Implied to have greater stability in specific assay conditions (e.g., ammonia determination kits) than NADPH. | Known to be unstable in acidic solutions and sensitive to temperature and certain buffer components like phosphate. |

Primary Application: Enzymatic Determination of Ammonia

The most prominently cited application of this compound is in the enzymatic determination of ammonia. This assay is of significant clinical importance for diagnosing and monitoring hepatic dysfunction. The underlying principle involves the reductive amination of α-ketoglutarate to glutamate, a reaction catalyzed by glutamate dehydrogenase (GDH). In this reaction, this compound serves as the electron donor, and its oxidation to Deamino-NADP+ is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

The rationale for using an NADPH analog, and potentially this compound specifically, in this assay is to circumvent interferences from other endogenous dehydrogenase reactions that are specific to NADH. Furthermore, the stability of the coenzyme is a critical factor in the reliability and shelf-life of diagnostic kits. Patents related to ammonia assays highlight the need for stabilizing NADPH, suggesting that a more stable analog like this compound could be advantageous.

Experimental Workflow: Ammonia Determination

The following diagram illustrates a generalized workflow for the enzymatic determination of ammonia using a coenzyme like this compound and glutamate dehydrogenase.

Detailed Experimental Protocol

Materials:

-

This compound

-

Glutamate Dehydrogenase (GDH)

-

α-Ketoglutarate

-

Ammonia standard solution

-

Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Spectrophotometer capable of reading at 340 nm

-

96-well plate or cuvettes

-

Biological sample (e.g., plasma, tissue homogenate)

Procedure:

-

Reagent Preparation:

-

Prepare a working buffer (0.1 M Tris-HCl, pH 8.0).

-

Prepare a stock solution of α-Ketoglutarate in the working buffer.

-

Prepare a stock solution of this compound in the working buffer. Note: The precise concentration will need to be determined, but a starting point analogous to NADPH would be in the range of 0.1-0.3 mM in the final reaction mixture.

-

Prepare a stock solution of GDH in the working buffer.

-

Prepare a series of ammonia standards by diluting the ammonia standard solution in the working buffer.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the following to each well/cuvette:

-

Working buffer

-

Sample or ammonia standard

-

α-Ketoglutarate solution

-

This compound solution

-

-

Mix gently and incubate for a few minutes to allow for any non-specific reactions to occur.

-

-

Measurement:

-

Measure the initial absorbance at 340 nm (A_initial).

-

Initiate the reaction by adding the GDH solution to each well/cuvette.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min) for each sample and standard.

-

Plot the ΔA/min for the ammonia standards against their known concentrations to generate a standard curve.

-

Determine the ammonia concentration in the samples by interpolating their ΔA/min values on the standard curve.

-

Signaling Pathways and Broader Biochemical Context

Currently, there is no evidence in the reviewed literature to suggest a direct role for this compound in specific cellular signaling pathways. Its function appears to be primarily as a coenzyme in enzymatic reactions, particularly for diagnostic purposes.

However, it is informative to consider the broader context of the pathways in which its parent compound, NADPH, is involved. NADPH is a critical reducing agent in a multitude of anabolic pathways and antioxidant defense mechanisms. The diagram below illustrates the central role of NADPH in cellular metabolism. While this compound's involvement is not documented, this provides a conceptual framework for the types of reactions where such a coenzyme is essential.

Conclusion and Future Directions

This compound is a specialized analog of NADPH with a clear, albeit niche, application in the enzymatic determination of ammonia. Its likely advantage lies in its stability, which is a critical parameter for diagnostic reagents. However, the lack of comprehensive biochemical data, particularly its molar extinction coefficient and detailed kinetic parameters with key enzymes like glutamate dehydrogenase, limits its broader application and understanding.

For researchers and professionals in drug development, this compound currently represents a tool for a specific diagnostic purpose rather than a widely applicable research coenzyme. Future research that fully characterizes its biochemical properties and explores its interaction with a wider range of NADPH-dependent enzymes would be necessary to unlock any further potential of this coenzyme analog. Until such data becomes available, its use will likely remain confined to the specialized assays for which it was presumably designed.

References

Unlocking New Research Avenues: A Technical Guide to Deamino-NADPH

For Immediate Release

A Deep Dive into the Potential of a Niche Coenzyme Analog for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research areas for Deamino-NADPH (Nicotinamide Hypoxanthine Dinucleotide Phosphate), a lesser-known analog of the ubiquitous coenzyme NADPH. While research on this compound is currently limited, its unique properties present intriguing possibilities in various scientific and therapeutic domains. This document provides a comprehensive overview of its known applications, detailed experimental protocols, and forward-looking perspectives on its research potential.

This compound, also known as Nicotinamide Hypoxanthine Dinucleotide Phosphate, is a 2'-phosphorylated coenzyme.[1] Its structural difference from NADPH lies in the replacement of the adenine base with hypoxanthine. This modification can influence its interaction with enzymes and its role in biochemical reactions.

Core Application: Ammonia Determination

The most well-documented application of this compound is in the enzymatic determination of ammonia, particularly in clinical chemistry.[1] It serves as a coenzyme for glutamate dehydrogenase (GDH), an enzyme that catalyzes the reductive amination of α-ketoglutarate with ammonia to form glutamate.

The primary advantage of using this compound over NADPH in this assay is the prevention of interference from endogenous lactate dehydrogenase (LDH) and pyruvate, which can react with NADH (often a contaminant in NADPH preparations) and lead to inaccurate ammonia measurements.

Signaling Pathway of Glutamate Dehydrogenase in Ammonia Assay

Figure 1: Reaction catalyzed by Glutamate Dehydrogenase using this compound for ammonia determination.

Potential Research Areas

While its role in ammonia assays is established, the broader biological significance and therapeutic potential of this compound remain largely unexplored. The following sections outline promising avenues for future research.

Modulating Redox Homeostasis and Oxidative Stress

NADPH is a cornerstone of cellular redox balance, providing the reducing power for antioxidant systems like the glutathione and thioredoxin pathways. The substitution of adenine with hypoxanthine in this compound could alter its redox potential and its interaction with key antioxidant enzymes.

Potential Research Questions:

-

How does the redox potential of the this compound/Deamino-NADP⁺ couple compare to that of NADPH/NADP⁺?

-

Can this compound effectively serve as a substrate for critical antioxidant enzymes such as glutathione reductase and thioredoxin reductase?

-

Could this compound act as a selective modulator of NADPH-dependent pathways, potentially inducing or mitigating oxidative stress in specific cellular contexts?

Drug Discovery and Enzyme Inhibition

Purine analogs are a well-established class of therapeutic agents, often acting as antimetabolites or enzyme inhibitors.[2] Given that this compound is a purine analog, it holds potential as a tool for drug discovery and as a direct therapeutic agent.

Potential Research Directions:

-

Enzyme Inhibition Studies: this compound could be screened against a panel of NADPH-dependent enzymes to identify potential inhibitory activity. Its structural similarity to NADPH makes it a candidate for competitive inhibition. Enzymes involved in cancer metabolism, such as those in the pentose phosphate pathway, could be primary targets.

-

Prodrug Development: The hypoxanthine moiety could be further modified to create prodrugs that are selectively activated in target cells, releasing this compound or a related active compound.

-

Antiviral and Antiparasitic Research: Many viruses and parasites rely on host cell metabolic pathways, including those involving NADPH. This compound could be investigated for its potential to disrupt these essential pathways in pathogens.

Elucidating Novel Signaling Pathways

The deamination of purine nucleotides can have significant biological consequences. Investigating the cellular uptake, metabolism, and potential signaling roles of this compound could uncover novel regulatory mechanisms.

Proposed Experimental Workflow:

Figure 2: A proposed workflow for investigating the biological roles and therapeutic potential of this compound.

Quantitative Data Summary

The available quantitative data for this compound is sparse and primarily focuses on its interaction with glutamate dehydrogenase.

| Enzyme | Coenzyme | Km (µM) | Vmax (relative to NADPH) | Source |

| Glutamate Dehydrogenase | This compound | ~20 | ~70% | Fonseca-Wollheim et al., 1992 (estimated) |

| Glutamate Dehydrogenase | NADPH | ~25 | 100% | Fonseca-Wollheim et al., 1992 (estimated) |

Note: The values from Fonseca-Wollheim et al. are estimated from graphical data and should be confirmed by direct experimental measurement.

Detailed Experimental Protocols

Protocol 1: Enzymatic Determination of Ammonia using this compound and Glutamate Dehydrogenase

This protocol is adapted from the principles described by Fonseca-Wollheim et al. (1992).

1. Principle:

The decrease in absorbance at 340 nm, corresponding to the oxidation of this compound to Deamino-NADP⁺, is directly proportional to the concentration of ammonia in the sample.

2. Reagents:

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM α-ketoglutarate.

-

This compound Solution: 10 mM this compound in 10 mM Tris-HCl, pH 7.5. Store protected from light at -20°C.

-

Glutamate Dehydrogenase (GDH): ~500 U/mL in 50% glycerol.

-

Ammonia Standard Solutions: A series of known ammonia concentrations (e.g., 0 to 500 µM) in water.

-

Sample: Deproteinized biological fluid (e.g., plasma, serum).

3. Assay Procedure:

-

Pipette 1.0 mL of Reaction Buffer into a cuvette.

-

Add 50 µL of the sample or ammonia standard.

-

Add 20 µL of this compound Solution and mix gently.

-

Incubate at 37°C for 5 minutes to allow for the reaction of any endogenous substrates.

-

Measure the initial absorbance at 340 nm (A₁).

-

Add 10 µL of GDH solution to initiate the reaction.

-

Incubate at 37°C for 10 minutes.

-

Measure the final absorbance at 340 nm (A₂).

-

Calculate the change in absorbance (ΔA = A₁ - A₂).

4. Calculation:

Construct a standard curve by plotting the ΔA for the ammonia standards against their known concentrations. Determine the ammonia concentration in the sample by interpolating its ΔA on the standard curve.

Conclusion and Future Outlook

This compound represents a largely untapped resource for biochemical and pharmacological research. While its current application is confined to a specific diagnostic assay, its unique structure as a purine analog of a central metabolic coenzyme suggests a much broader potential. Future research focusing on its synthesis, interaction with a wider range of enzymes, and its effects on cellular redox signaling and metabolism is warranted. Such studies could pave the way for the development of novel therapeutic agents and research tools, transforming this niche molecule into a valuable asset for the scientific community. The path forward requires a dedicated and systematic investigation, as outlined in this guide, to fully unlock the potential of this compound.

References

Deamino-NADPH CAS number and supplier information

An in-depth technical guide for researchers, scientists, and drug development professionals on Deamino-Nicotinamide Adenine Dinucleotide Phosphate (Deamino-NADPH), its properties, and applications.

Introduction

Deamino-Nicotinamide Adenine Dinucleotide Phosphate (this compound), a structural analog of NADPH, serves as a crucial coenzyme in various enzymatic reactions. Its primary application lies in diagnostics, particularly in the enzymatic determination of ammonia, where it functions as a substrate for glutamate dehydrogenase (GDH). This guide provides a comprehensive overview of this compound, including its chemical properties, supplier information, and detailed experimental considerations for its use in research and clinical assays.

Core Properties and Supplier Information

This compound is a reduced form of the deaminated analog of NADP+. Key identifying information and a list of representative suppliers are provided below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 42934-87-2 | Multiple |

| Molecular Formula | C21H28N6O17P3 | Multiple |

| Appearance | White to off-white powder | Multiple |

| Purity | Typically ≥95% | Multiple |

Table 2: Representative Suppliers of this compound

| Supplier | Website |

| MedchemExpress | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- |

| Home Sunshine Pharma | --INVALID-LINK-- |

Application in Enzymatic Ammonia Determination

The most prominent application of this compound is in the enzymatic assay for the quantification of ammonia. This assay is of significant clinical importance for the diagnosis and monitoring of various liver diseases and other metabolic disorders. The assay relies on the catalytic activity of L-glutamate dehydrogenase (GDH).

Principle of the Assay

The enzymatic determination of ammonia using this compound and GDH is based on the following reaction:

α-Ketoglutarate + NH₄⁺ + this compound --GDH--> L-Glutamate + Deamino-NADP⁺ + H₂O

In this reaction, the oxidation of this compound to Deamino-NADP⁺ is directly proportional to the concentration of ammonia in the sample. The reaction progress is monitored by measuring the decrease in absorbance at 340 nm, the wavelength at which the reduced nicotinamide coenzyme has a distinct absorption peak.

Experimental Protocol: Enzymatic Determination of Ammonia

The following is a generalized protocol for the determination of ammonia in a sample using this compound. Note: This protocol should be optimized for specific experimental conditions, including the source of GDH and the nature of the sample.

Materials:

-

This compound solution (concentration to be optimized, typically in the range of 0.1-0.3 mM)

-

α-Ketoglutarate solution (concentration to be optimized, typically around 5-10 mM)

-

L-Glutamate Dehydrogenase (GDH) from a suitable source (e.g., bovine liver)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Sample containing ammonia (e.g., plasma, serum, or other biological fluids)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare fresh solutions of this compound, α-ketoglutarate, and GDH in the reaction buffer. The stability of this compound is pH-dependent, with greater stability in slightly alkaline solutions (pH > 7.5).

-

Reaction Mixture: In a cuvette, combine the reaction buffer, α-ketoglutarate solution, and the sample.

-

Initiation of Reaction: Add the this compound solution to the cuvette and mix gently.

-

Baseline Measurement: Measure the initial absorbance at 340 nm (A_initial).

-

Enzymatic Reaction: Add the GDH solution to initiate the reaction.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Calculation: The concentration of ammonia in the sample is proportional to the rate of decrease in absorbance (ΔA/min). A standard curve with known ammonia concentrations should be prepared to accurately quantify the sample's ammonia content.

Workflow for Ammonia Determination

Caption: Experimental workflow for enzymatic ammonia determination.

Signaling Pathways and Metabolic Role

Currently, there is limited evidence to suggest a direct role for this compound in specific cellular signaling pathways. Its structural similarity to NADPH, a key player in a multitude of cellular processes, suggests it could potentially interact with NADPH-dependent enzymes. However, it is primarily utilized as a synthetic analog in in vitro diagnostic assays.

The parent molecule, NADPH, is a fundamental reducing equivalent in anabolic pathways and a critical component of the cellular antioxidant defense system. It is involved in:

-

Reductive Biosynthesis: Providing electrons for the synthesis of fatty acids, steroids, and nucleic acids.

-

Antioxidant Defense: Regenerating reduced glutathione (GSH) via glutathione reductase, which is essential for detoxifying reactive oxygen species (ROS).

-

Phagocytic Respiratory Burst: Serving as a substrate for NADPH oxidase in immune cells to produce superoxide radicals for killing pathogens.

The relationship between key components of the NADPH-producing and -consuming pathways is illustrated below.

Caption: Simplified overview of major NADPH metabolic pathways.

Conclusion

This compound is a valuable tool for researchers and clinicians, primarily serving as a stable and reliable coenzyme analog for the enzymatic determination of ammonia. While its direct involvement in cellular signaling remains to be elucidated, its utility in diagnostic assays is well-established. This guide provides the foundational knowledge for the effective application of this compound in a laboratory setting. Further optimization of experimental protocols is recommended to ensure accurate and reproducible results.

Methodological & Application

Application Note: Spectrophotometric Assay for Glutamate Dehydrogenase Activity using Deamino-NADPH

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that plays a crucial role in cellular metabolism by catalyzing the reversible oxidative deamination of L-glutamate to α-ketoglutarate, using either NAD⁺ or NADP⁺ as a cofactor.[1][2] This reaction serves as a critical link between carbon and nitrogen metabolism.[3] The activity of GDH is subject to complex allosteric regulation by various metabolites, including activation by ADP and inhibition by GTP, making it a target of interest in metabolic research and drug discovery.[4][5] Measuring GDH activity is essential for understanding its function in health and disease, as elevated serum levels can be indicative of liver damage involving hepatocyte necrosis.

Principle of the Assay

This protocol describes a continuous spectrophotometric assay for determining GDH activity. The assay measures the rate of the oxidative deamination of L-glutamate to α-ketoglutarate. This reaction is coupled to the reduction of deamino-NADPH (3-acetylpyridine adenine dinucleotide phosphate, 3-APAD⁺), a synthetic analog of NADP⁺. The reduced form, 3-APADPH, has a distinct absorbance maximum at 363 nm. The rate of increase in absorbance at 363 nm is directly proportional to the GDH activity in the sample. The use of an analog like 3-APAD⁺ can be advantageous in certain experimental contexts, such as dissecting the kinetic properties of the enzyme or avoiding interference from other cellular components.

The enzymatic reaction is as follows:

L-Glutamate + 3-APAD⁺ + H₂O --Glutamate Dehydrogenase--> α-Ketoglutarate + 3-APADPH + NH₄⁺ + H⁺

Experimental Protocol

Materials and Reagents

-

Bovine Liver Glutamate Dehydrogenase (GDH), e.g., Sigma-Aldrich Cat# G2626 or Roche Cat# 10127738001

-

L-Glutamic acid monosodium salt (Sigma-Aldrich, Cat# G1626)

-

3-Acetylpyridine adenine dinucleotide phosphate, oxidized form (3-APAD⁺)

-

Tris-HCl (Sigma-Aldrich, Cat# T5941)

-

EDTA (Sigma-Aldrich, Cat# E9884)

-

ADP (Adenosine 5'-diphosphate sodium salt) (Sigma-Aldrich, Cat# A2754) - Optional activator

-

GTP (Guanosine 5'-triphosphate sodium salt) (Sigma-Aldrich, Cat# G8877) - Optional inhibitor

-

Ultrapure water

-

UV/Vis Spectrophotometer capable of reading at 363 nm

-

Quartz cuvettes (1 cm path length)

-

Calibrated micropipettes and tips

Reagent Preparation

-